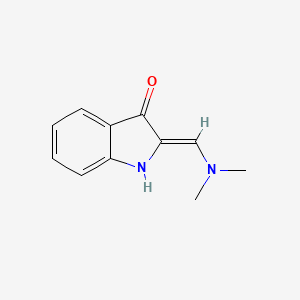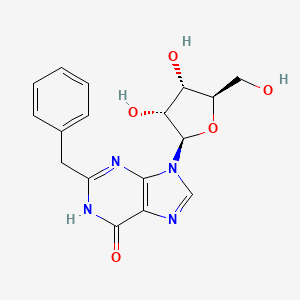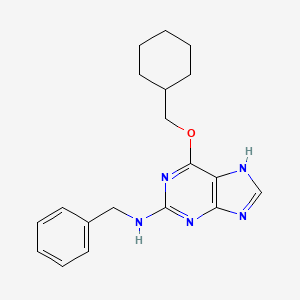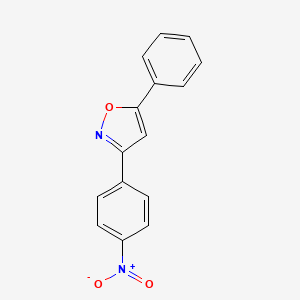![molecular formula C12H14N2O4 B12908766 Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12908766.png)
Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine is a heterocyclic compound that features a unique structure combining an isoxazole ring with a nitro group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine typically involves [3+2] cycloaddition reactions. One common method involves the reaction of nitrile oxides with alkenes or alkynes under mild conditions to form the isoxazole ring . The nitro group can be introduced through nitration reactions using reagents such as nitric acid or nitrogen dioxide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine undergoes various chemical reactions, including:
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antifungal agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular processes. The phenyl group can interact with hydrophobic pockets in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-nitro-3-phenylisoxazole: Shares the isoxazole ring and nitro group but lacks the hexahydro structure.
3-nitro-4-hydroxyisoxazoline: Similar nitro group but different ring structure.
Uniqueness
Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine is unique due to its hexahydroisoxazolo ring, which provides distinct chemical and physical properties compared to other nitroisoxazole derivatives.
Propriétés
Formule moléculaire |
C12H14N2O4 |
|---|---|
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
(2R,3aR)-3a-nitro-2-phenyl-3,4,5,6-tetrahydro-2H-[1,2]oxazolo[2,3-b]oxazine |
InChI |
InChI=1S/C12H14N2O4/c15-13(16)12-7-4-8-17-14(12)18-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-,12+/m1/s1 |
Clé InChI |
WMICEKSBWQRKKM-NEPJUHHUSA-N |
SMILES isomérique |
C1C[C@]2(C[C@@H](ON2OC1)C3=CC=CC=C3)[N+](=O)[O-] |
SMILES canonique |
C1CC2(CC(ON2OC1)C3=CC=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12908703.png)

![4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12908710.png)



![N-{3-[(1,3-Dithian-2-yl)methyl]-1,2-oxazol-4-yl}acetamide](/img/structure/B12908735.png)


